(R)-1-Bromo-3-(methylsulfinyl)benzene
Description
Significance of Optically Pure Sulfoxides in Asymmetric Transformations
Optically pure sulfoxides are crucial intermediates and auxiliaries in the field of asymmetric synthesis, where the goal is to selectively produce one of a pair of enantiomers of a chiral molecule. orgsyn.org The sulfinyl group is recognized as a powerful chiral auxiliary, capable of inducing a high degree of stereoselectivity in a wide range of chemical reactions. researchgate.netresearchgate.netorganic-chemistry.org This effectiveness is attributed to the distinct steric and electronic differences between the substituents on the stereogenic sulfur atom: a lone pair of electrons, an oxygen atom, and two different carbon-based groups. rsc.org
These features allow the sulfoxide (B87167) to effectively differentiate between the faces of a nearby reactive center, guiding the approach of reagents to create a desired stereochemical outcome. rsc.org Furthermore, the sulfinyl group is valued for being relatively easy to introduce and remove, and for its high configurational stability, making it a versatile and reliable tool for constructing complex chiral molecules. researchgate.netresearchgate.net Enantiopure sulfoxides are not only used as transient auxiliaries but are also integral structural components in various biologically active compounds and pharmaceutical agents. orgsyn.orgbldpharm.com
Overview of (R)-1-Bromo-3-(methylsulfinyl)benzene within Chiral Sulfoxide Chemistry
Within the diverse family of chiral sulfoxides, this compound is a specific example that serves as a valuable synthetic intermediate. It is classified commercially as a chiral building block, indicating its intended use in the construction of more complex, optically active molecules. bldpharm.com Its structure combines two key features: the (R)-configured methylsulfinyl group, which provides the chirality, and a bromine-substituted benzene (B151609) ring, which offers a reactive site for further chemical modification.
The presence of the bromine atom on the aromatic ring makes it a suitable substrate for a variety of transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming new carbon-carbon or carbon-heteroatom bonds. Therefore, this compound can be used to introduce the chiral methylsulfinylphenyl moiety into a target molecule. The compound's utility lies in its dual functionality: it acts as a carrier of stereochemical information via its sulfoxide group while simultaneously providing a handle for building molecular complexity through reactions at the C-Br bond.
Table 1: Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | (R)-3-Bromophenyl methyl sulfoxide |
| CAS Number | 188539-86-8 |
| Molecular Formula | C₇H₇BrOS |
| Molecular Weight | 219.1 g/mol |
| Classification | Chiral Building Block |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H7BrOS |
|---|---|
Molecular Weight |
219.10 g/mol |
IUPAC Name |
1-bromo-3-[(R)-methylsulfinyl]benzene |
InChI |
InChI=1S/C7H7BrOS/c1-10(9)7-4-2-3-6(8)5-7/h2-5H,1H3/t10-/m1/s1 |
InChI Key |
FAGYVSVOUYMGTM-SNVBAGLBSA-N |
Isomeric SMILES |
C[S@@](=O)C1=CC(=CC=C1)Br |
Canonical SMILES |
CS(=O)C1=CC(=CC=C1)Br |
Origin of Product |
United States |
Advanced Synthetic Methodologies for R 1 Bromo 3 Methylsulfinyl Benzene
Enantioselective Oxidation of Precursor Sulfides
The most direct and atom-economical approach to chiral sulfoxides is the asymmetric oxidation of the corresponding prochiral sulfide (B99878), 1-bromo-3-(methylthio)benzene. This transformation requires precise control of stereochemistry at the sulfur atom.
Asymmetric Sulfoxidation Catalyzed by Transition Metal Complexes
Transition metal complexes, particularly those of manganese, have emerged as effective catalysts for the enantioselective oxidation of sulfides, often utilizing environmentally benign oxidants like hydrogen peroxide (H₂O₂).
Chiral manganese complexes, especially those derived from salen-type or porphyrin-inspired ligands, are capable of catalyzing the asymmetric oxidation of aryl alkyl sulfides with high efficiency and enantioselectivity. organic-chemistry.orgresearchgate.net The active oxidant is often a high-valent manganese-oxo species, generated in situ from the reaction of the manganese catalyst with an oxidant such as hydrogen peroxide. organic-chemistry.org
The reaction is typically carried out in an organic solvent, such as dichloromethane (B109758), at controlled temperatures to maximize enantioselectivity. The choice of the manganese precursor and the ligand is crucial for the success of the reaction. While specific data for the oxidation of 1-bromo-3-(methylthio)benzene is not extensively documented in readily available literature, general conditions for related aryl alkyl sulfides provide a strong starting point. For instance, a porphyrin-inspired manganese catalyst has been shown to rapidly oxidize a broad range of sulfides in high yields and excellent enantioselectivities (up to >99% ee) using H₂O₂. organic-chemistry.org
Table 1: Representative Conditions for Manganese-Catalyzed Asymmetric Sulfoxidation
| Parameter | Condition |
| Catalyst | Chiral Manganese(II) or (III) complex (e.g., Mn-salen, Mn-porphyrin) |
| Ligand | Chiral Schiff bases, porphyrins, or other N-donor ligands |
| Oxidant | Hydrogen Peroxide (H₂O₂) |
| Solvent | Dichloromethane, Acetonitrile (B52724) |
| Temperature | 0 °C to room temperature |
| Additives | Carboxylic acids (see section 2.1.1.3) |
Note: The optimal conditions are highly substrate-dependent and require empirical optimization.
The enantioselectivity of the manganese-catalyzed sulfoxidation is profoundly influenced by the structure of the chiral ligand coordinated to the metal center. The ligand's steric and electronic properties create a chiral environment around the active manganese-oxo species, which dictates the facial selectivity of the oxygen transfer to the prochiral sulfide.
For manganese-salen catalysts, modifications to the salicylaldehyde (B1680747) backbone and the diamine bridge are common strategies to tune the catalyst's performance. Bulky substituents on the aromatic rings of the salen ligand can enhance enantioselectivity by creating a more defined chiral pocket. wiley-vch.de The electronic nature of these substituents also plays a role, affecting the reactivity of the catalytic species. rsc.org
Similarly, for porphyrin-inspired ligands, the nature and position of chiral groups attached to the porphyrin ring are critical for achieving high levels of asymmetric induction. organic-chemistry.org The goal is to design a ligand that maximizes the energetic difference between the two diastereomeric transition states leading to the (R) and (S) sulfoxide (B87167) enantiomers.
Carboxylic acid additives can have a significant impact on the rate and efficiency of manganese-catalyzed oxidation reactions that use hydrogen peroxide. While the precise role can be complex and multifaceted, they are often believed to act as co-catalysts. They can facilitate the formation of the active high-valent manganese-oxo species by promoting the heterolytic cleavage of the O-O bond in hydrogen peroxide. The carboxylic acid can coordinate to the manganese center or participate in proton transfer steps that are crucial for the catalytic cycle. The specific effect of a carboxylic acid additive on a given sulfoxidation reaction, including its influence on enantioselectivity, must be determined experimentally as it can be substrate and catalyst dependent.
Other Stereoselective Approaches to Sulfinyl Group Formation (S=O Bond Formation)
Beyond transition metal catalysis, other stereoselective methods can be employed for the formation of the sulfinyl group in (R)-1-Bromo-3-(methylsulfinyl)benzene.
One established method involves the diastereoselective reaction of a chiral auxiliary. A common approach is the use of chiral sulfinates, such as menthyl p-toluenesulfinate (Andersen synthesis). acs.orgnih.gov In a typical sequence, a Grignard reagent derived from 1,3-dibromobenzene (B47543) could potentially be reacted with a chiral sulfinate ester. The subsequent displacement of the chiral auxiliary with a methylating agent would yield the desired sulfoxide. The stereochemical outcome at the sulfur center is controlled by the chirality of the auxiliary.
Another approach involves the use of chiral N,N'-dioxide-metal complexes. For instance, chiral N,N'-dioxide-iron(III) complexes have been shown to be highly effective for the asymmetric sulfoxidation of various sulfides with hydrogen peroxide, achieving high enantioselectivities. rsc.orgresearchgate.netrsc.org These ligands create a well-defined chiral environment around the metal center, leading to excellent stereocontrol.
Precursor Synthesis Strategies via Bromination of Arenes
The synthesis of this compound requires the availability of its precursor, 1-bromo-3-(methylthio)benzene. The key challenge in synthesizing this precursor is the regioselective introduction of a bromine atom at the meta position relative to the methylthio group on the benzene (B151609) ring.
The methylthio (-SMe) group is an ortho-, para-directing group in electrophilic aromatic substitution due to the ability of the sulfur atom to donate electron density to the aromatic ring through resonance. Therefore, direct bromination of thioanisole (B89551) (methylphenyl sulfide) would primarily yield a mixture of the ortho and para isomers, with the meta isomer being a minor product.
To achieve meta-bromination, several strategies can be employed:
Synthesis from a meta-substituted precursor: A more controlled approach is to start with a precursor that already has a substituent at the 3-position which can be converted to a methylthio group. For example, starting from 3-bromoaniline, a Sandmeyer-type reaction could be used to introduce a thiocyanate (B1210189) or a disulfide group, which can then be converted to the methylthio group. libretexts.orgtransformationtutoring.com Alternatively, 3-bromophenol (B21344) can be converted to the corresponding thiophenol and then methylated. sciencemadness.org
Use of directing groups: Modern synthetic methods utilize directing groups to control the regioselectivity of C-H functionalization reactions. nih.govnih.govrsc.org A directing group can be temporarily installed on the thioanisole molecule to force bromination at the meta position. After the bromination step, the directing group is removed. While specific examples for the meta-bromination of thioanisole using this strategy are not abundant, the principle is well-established for other aromatic systems.
Table 2: Comparison of Precursor Synthesis Strategies
| Strategy | Description | Advantages | Disadvantages |
| Direct Bromination | Electrophilic bromination of thioanisole. | Simple, one-step reaction. | Poor regioselectivity, yields a mixture of isomers. |
| From 3-Bromoaniline | Diazotization followed by introduction of a sulfur functionality and methylation. | Good regiocontrol. | Multi-step synthesis, potentially harsh reaction conditions. libretexts.orgtransformationtutoring.com |
| From 3-Bromophenol | Conversion to thiophenol followed by methylation. | Good regiocontrol. | Multi-step synthesis. sciencemadness.org |
| Using Directing Groups | Temporary installation of a group to direct meta-bromination. | High regioselectivity. | Requires additional steps for installation and removal of the directing group. nih.govnih.gov |
Regioselective Bromination of Substituted Benzene Derivatives
The creation of the 1,3-disubstituted benzene core of the target molecule requires careful consideration of directing group effects in electrophilic aromatic substitution. Direct bromination of thioanisole (methylthiobenzene) is not a viable route as the methylthio group is an ortho, para-director, which would lead to a mixture of 2-bromo- and 4-bromo-(methylthio)benzene. Therefore, achieving the required meta-substitution pattern necessitates a more strategic approach.
One effective strategy involves starting with a benzene derivative that contains a meta-directing group. For instance, a synthesis can commence with benzaldehyde. The aldehyde group is a deactivating, meta-director. Bromination of benzaldehyde, often using reagents like BrCl in the presence of a Lewis acid such as AlCl₃, selectively yields 3-bromobenzaldehyde. Following the successful regioselective bromination, the aldehyde functionality can be reduced to a methyl group via a Wolff–Kishner or Clemmensen reduction to afford 3-bromotoluene. stackexchange.com However, to arrive at the thioether precursor, a different transformation of the aldehyde would be necessary, such as its conversion to a phenol, followed by steps to introduce the methylthio group.
An alternative and more direct route to a 1,3-disubstituted precursor involves the bromination of a substrate where the existing directing group can be easily converted or replaced. For example, starting with anisole (B1667542) (methoxybenzene), electrophilic bromination with N-bromosuccinimide (NBS) in a solvent like acetonitrile is known to be highly para-selective, yielding 1-bromo-4-methoxybenzene exclusively. nih.gov This highlights the challenge of achieving meta-bromination with activating groups. Therefore, synthetic routes for 1-bromo-3-substituted benzenes often rely on multi-step sequences that manipulate directing group properties to achieve the desired regiochemistry. wku.edulibretexts.org
Synthesis of Thioether Precursors
The immediate precursor for the asymmetric sulfoxidation is the thioether, 1-bromo-3-(methylthio)benzene. The synthesis of this intermediate can be accomplished through several methods. A common approach involves the nucleophilic substitution of a suitable di-substituted benzene. For example, 1,3-dibromobenzene can be reacted with sodium thiomethoxide (NaSMe). In this reaction, one of the bromine atoms is displaced by the thiomethoxide nucleophile to yield the desired 1-bromo-3-(methylthio)benzene.
Another route involves the Sandmeyer reaction, starting from 3-bromoaniline. The aniline (B41778) is first diazotized with nitrous acid, and the resulting diazonium salt is then treated with a solution containing a sulfur nucleophile, such as potassium ethyl xanthate, followed by hydrolysis and methylation to install the methylthio group.
More recent methodologies for forming aryl C–S bonds include transition-metal-catalyzed cross-coupling reactions. These methods offer mild conditions and broad functional group tolerance. For instance, 3-bromothiophenol (B44568) could be coupled with a methylating agent, or conversely, 1,3-dibromobenzene could be coupled with a source of thiomethyl anion under catalytic conditions. The development of aryne chemistry has also provided novel pathways for the synthesis of substituted benzenethiol (B1682325) derivatives, which can be subsequently methylated. acs.org
Methodological Advancements in Achieving High Enantiomeric Purity
The critical step in the synthesis of this compound is the enantioselective oxidation of the prochiral thioether, 1-bromo-3-(methylthio)benzene. The goal is to introduce an oxygen atom to the sulfur center with a high degree of stereocontrol. Significant research has been dedicated to developing catalytic systems that can achieve high enantiomeric excess (ee). organic-chemistry.org These methods often employ a chiral catalyst, which can be a metal complex with a chiral ligand or a biocatalyst, in the presence of a stoichiometric oxidant. libretexts.orgorganic-chemistry.org
Influence of Solvent Systems on Enantioselectivity
The choice of solvent can have a profound impact on the enantioselectivity of asymmetric sulfoxidation reactions. The solvent can influence the catalyst's conformation, the solubility of reactants, and the stability of the transition state. Research has shown that polar solvents often lead to higher enantiomeric excesses in metal-catalyzed sulfoxidations. nih.gov For example, in certain vanadium-catalyzed oxidations, dichloromethane and chloroform (B151607) were found to be superior to other solvents like acetonitrile, THF, toluene, or tert-butyl alcohol. researchgate.net The ability of the solvent to coordinate with the metal center or to stabilize the charged intermediates in the catalytic cycle is crucial for achieving high levels of stereodifferentiation.
The following table summarizes findings from a study on the oxidation of thioanisole, illustrating the significant effect of the solvent on enantioselectivity. researchgate.net
| Solvent | Yield (%) | Enantiomeric Excess (% ee) |
| CH₂Cl₂ | 88 | 77 |
| CHCl₃ | 66 | 65 |
| Acetonitrile | - | <10 |
| Toluene | - | <10 |
| CCl₄ | - | 20 |
| Data reflects oxidation at room temperature. |
Temperature Effects on Reaction Outcome
Reaction temperature is another critical parameter that must be optimized to maximize enantioselectivity. Generally, lower reaction temperatures lead to higher enantiomeric excess. nih.gov This is because the transition states leading to the two enantiomers differ in energy; at lower temperatures, the reaction is more likely to proceed through the lower-energy transition state, thus favoring the formation of one enantiomer. Conversely, at higher temperatures, there is sufficient thermal energy to overcome the energy barrier for both pathways, leading to a more racemic mixture.
Studies on metal-catalyzed asymmetric sulfoxidations have consistently demonstrated this trend. For instance, optimal enantiomeric excesses are often obtained at temperatures below 0 °C. nih.gov One investigation found that decreasing the temperature from room temperature to 0 °C increased the enantioselectivity of a thioanisole oxidation from 77% ee to 86% ee. researchgate.net However, further decreasing the temperature to -20 °C resulted in a lower ee (68%), indicating that there is an optimal temperature range that balances reaction rate and selectivity. researchgate.net
The table below illustrates the effect of temperature on the asymmetric oxidation of thioanisole in two different solvents. researchgate.net
| Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (% ee) |
| CH₂Cl₂ | Room Temp | 88 | 77 |
| CH₂Cl₂ | 0 | 83 | 86 |
| CH₂Cl₂ | -20 | 81 | 68 |
| CHCl₃ | Room Temp | 66 | 65 |
| CHCl₃ | 0 | 74 | 80 |
Substrate Scope and Limitations in Asymmetric Sulfoxidation Yielding Brominated Sulfoxides
The applicability of any given asymmetric sulfoxidation method is determined by its substrate scope. An ideal catalyst should be effective for a wide range of substrates, including those with different electronic and steric properties. For the synthesis of brominated sulfoxides, the catalyst must tolerate the bromo-substituent on the aromatic ring.
Many catalytic systems, such as those based on titanium, vanadium, and iron complexes, have shown broad applicability for various alkyl aryl sulfides. organic-chemistry.orglibretexts.org In one study using a diiron complex, the oxidation of several p-substituted aryl methyl sulfides was investigated. The highest enantiomeric excess (40% ee) was observed for p-bromophenyl methyl sulfide, demonstrating the compatibility of the catalyst with halogenated substrates. nih.gov Peptide-based catalysts have also been developed for the enantioselective oxidation of functionalized thioethers, further expanding the range of accessible chiral sulfoxides. nih.govfigshare.com
However, these methods also have limitations. Steric hindrance near the sulfur atom can significantly reduce reaction rates and enantioselectivity. For example, substituting the methyl group of the thioether with a bulkier alkyl group may lead to lower yields and ee. Furthermore, the electronic nature of the substituents on the aryl ring can influence the reactivity of the sulfide. Strongly electron-withdrawing groups can deactivate the sulfide towards oxidation, requiring harsher reaction conditions that may compromise selectivity. Over-oxidation of the desired sulfoxide to the corresponding sulfone is another common side reaction that must be controlled, often by careful control of the amount of oxidant used. organic-chemistry.org
Stereochemical Investigations and Absolute Configuration Assignment of R 1 Bromo 3 Methylsulfinyl Benzene
Methodologies for Enantiomeric Excess Determination (e.g., Chiral HPLC Analysis)
The determination of the enantiomeric excess (e.e.), a measure of the purity of a chiral sample, is paramount. For chiral sulfoxides like (R)-1-bromo-3-(methylsulfinyl)benzene, High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method. nih.govacs.org This technique separates the two enantiomers ((R) and (S)) of the compound, allowing for their quantification.
The separation relies on the differential interaction of the enantiomers with the chiral stationary phase. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support, are frequently used for the resolution of sulfoxide (B87167) racemates. nih.gov The choice of mobile phase, typically a mixture of alkanes (like hexane) and an alcohol (like isopropanol), is optimized to achieve baseline separation of the enantiomeric peaks. researchgate.net
A typical HPLC analysis involves injecting a solution of the sulfoxide onto the chiral column. The two enantiomers travel through the column at different rates, resulting in two distinct peaks in the chromatogram. The area under each peak is proportional to the concentration of that enantiomer. The enantiomeric excess is then calculated using the formula:
e.e. (%) = [(AreaR - AreaS) / (AreaR + AreaS)] x 100
Modern advancements in this area include the development of recycle photoreactors that combine chiral HPLC separation with photoracemization. nih.govacs.org In such a system, a racemic mixture is injected, and after the desired enantiomer is separated and collected, the undesired enantiomer is passed through a photoreactor to racemize it. This racemized mixture is then recycled back into the HPLC system for further separation, allowing for the theoretical conversion of a racemate into a single pure enantiomer in high yield. nih.govacs.org
| Parameter | Description | Typical Values/Conditions |
| Technique | Chiral High-Performance Liquid Chromatography (HPLC) | Reverse Phase (RP) or Normal Phase (NP) |
| Stationary Phase | Chiral Stationary Phase (CSP), e.g., Polysaccharide-based (Cellulose, Amylose derivatives) | CHIRAL ART Amylose-SA, Chiralcel ODH |
| Mobile Phase | Mixture of solvents optimized for separation | n-hexane/isopropanol (e.g., 80:20) or Acetonitrile (B52724) (MeCN)/Water |
| Detector | UV detector | Wavelength set to an absorbance maximum of the compound (e.g., 254 nm) |
| Flow Rate | Rate at which the mobile phase passes through the column | 0.5 - 2.0 mL/min |
| Quantification | Integration of peak areas for each enantiomer | Calculation of enantiomeric excess (e.e.) |
Spectroscopic and Diffraction Techniques for Absolute Configuration Elucidation
Assigning the absolute configuration (AC) of a stereocenter, i.e., determining whether it is R or S, requires more sophisticated techniques than those used for e.e. determination. For chiral sulfoxides, a combination of X-ray diffraction and chiroptical spectroscopy is often employed. uantwerpen.besmu.edu
X-ray Diffraction (XRD): Single-crystal X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. uantwerpen.be This technique requires a suitable single crystal of the compound. The diffraction pattern of X-rays passing through the crystal allows for the calculation of the precise three-dimensional arrangement of atoms in the molecule, including their stereochemistry. docbrown.info In cases where the target compound itself does not form crystals suitable for X-ray analysis, a common strategy is to synthesize a derivative that crystallizes well. The structural information obtained from the derivative can then be reliably extended to the original molecule, provided the derivatization process does not affect the chiral center. smu.edu
Chiroptical Spectroscopy: Techniques like Circular Dichroism (CD) spectroscopy are powerful for assigning the absolute configuration of molecules in solution. uantwerpen.benih.gov CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum is unique to a specific enantiomer. By comparing the experimentally measured CD spectrum with theoretical spectra calculated using quantum chemical methods, the absolute configuration can be confidently assigned. nih.gov This approach offers a practical alternative when single crystals cannot be obtained. nih.gov Other methods, such as vibrational circular dichroism (VCD) and the calculation of optical rotation, also contribute to the reliable assignment of absolute configurations for chiral sulfoxides. uantwerpen.be
| Technique | Principle | Requirements | Outcome |
| X-Ray Diffraction (XRD) | Diffraction of X-rays by a single crystal to map electron density. | High-quality single crystal. | Unambiguous 3D structure and absolute configuration. uantwerpen.be |
| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light. | Sample in solution. | Characteristic spectrum (Cotton effects) that can be compared to theoretical calculations to assign AC. nih.gov |
| Nuclear Magnetic Resonance (NMR) | Using chiral shift reagents or host-guest complexation to induce observable differences in the NMR spectra of enantiomers. smu.edunih.gov | Sample in solution. | Provisional assignment based on empirical models or comparison with related known compounds. smu.edu |
Mechanistic Insights into Stereochemical Control during Synthesis
The synthesis of enantiomerically pure this compound relies on asymmetric sulfoxidation, the conversion of the prochiral sulfide (B99878), 1-bromo-3-(methylthio)benzene, into the chiral sulfoxide. The key to this transformation is the use of a chiral catalyst or reagent that selectively facilitates the oxidation of one of the two lone pairs of electrons on the sulfur atom. acsgcipr.org
Metal-Catalyzed Asymmetric Oxidation: A widely used and effective method for asymmetric sulfoxidation is the Kagan-Modena protocol, which utilizes a titanium-based catalyst. libretexts.orgorganic-chemistry.org The catalytic system is typically formed in situ from titanium(IV) isopropoxide [Ti(OiPr)4] and a chiral ligand, most commonly diethyl tartrate (DET). libretexts.org An oxidant, such as cumene (B47948) hydroperoxide (CHP), is then added slowly to perform the oxidation. libretexts.org
The proposed mechanism involves the formation of a chiral titanium-peroxo complex. The sulfide substrate coordinates to the titanium center in a specific orientation dictated by the chiral tartrate ligands. This controlled orientation ensures that the oxidant delivers the oxygen atom to one specific prochiral face of the sulfur atom, leading to the preferential formation of one enantiomer of the sulfoxide. acsgcipr.orgchemtube3d.com The enantioselectivity of the reaction is highly dependent on the nature of the catalyst, ligand, oxidant, and reaction conditions.
Enzyme-Catalyzed Oxidation (Biocatalysis): Biocatalytic methods, using enzymes such as monooxygenases or peroxidases, have emerged as powerful alternatives for synthesizing chiral sulfoxides with high enantiomeric excess. acsgcipr.orgorganic-chemistry.orgnih.gov For instance, Baeyer-Villiger monooxygenases (BVMOs) can oxidize sulfides with high selectivity. organic-chemistry.org The reaction occurs within the chiral active site of the enzyme, where the sulfide is held in a precise orientation for the oxygen transfer from a cofactor, leading to excellent stereochemical control. acsgcipr.org These enzymatic reactions are often performed in aqueous media under mild conditions, making them an environmentally benign approach. nih.gov
| Method | Catalyst/Reagent System | Oxidant | Mechanistic Feature |
| Kagan-Modena Oxidation | Ti(OiPr)4 / Diethyl Tartrate (DET) | Cumene Hydroperoxide (CHP) | Formation of a chiral titanium-peroxo complex that directs oxygen delivery to one face of the sulfide. acsgcipr.orglibretexts.org |
| Vanadium-Catalyzed Oxidation | VO(acac)2 / Chiral Schiff base ligand | Hydrogen Peroxide (H2O2) | A chiral vanadium-peroxo species is formed, enabling enantioselective oxygen transfer. |
| Biocatalysis | Enzymes (e.g., BVMOs, Peroxidases) | O2 or H2O2 | Oxidation occurs in the highly specific and chiral active site of the enzyme. acsgcipr.orgnih.gov |
Spectroscopic Characterization Techniques Applied to R 1 Bromo 3 Methylsulfinyl Benzene Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds by probing the magnetic properties of atomic nuclei.
Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For (R)-1-Bromo-3-(methylsulfinyl)benzene, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons of the sulfinyl group.
Expected ¹H NMR Spectral Data: The aromatic region would likely display a complex multiplet pattern for the four protons on the benzene (B151609) ring, influenced by their positions relative to the bromo and methylsulfinyl substituents. The methyl protons of the sulfinyl group would appear as a singlet, typically in the upfield region of the spectrum. The exact chemical shifts (δ) and coupling constants (J) are determined by the electronic effects of the substituents.
| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity |
| Aromatic-H | 7.0 - 8.0 | Multiplet |
| Methyl-H (S(O)CH₃) | 2.5 - 3.0 | Singlet |
| Note: This is a generalized table based on similar structures; specific experimental data is not available. |
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound, the molecular ion peak would confirm the molecular weight. The presence of bromine would be indicated by a characteristic isotopic pattern (M+2 peak) due to the nearly equal natural abundance of ⁷⁹Br and ⁸¹Br isotopes.
Expected Fragmentation Patterns: Common fragmentation pathways for such a molecule would likely involve the loss of the methylsulfinyl group, the methyl group from the sulfinyl moiety, or the bromine atom. The fragmentation of the aromatic ring itself could also be observed.
| Fragment Ion (m/z) | Possible Identity |
| 218/220 | [M]⁺ (Molecular ion) |
| 203/205 | [M - CH₃]⁺ |
| 155/157 | [M - S(O)CH₃]⁺ |
| 139 | [M - Br]⁺ |
| Note: This is a generalized table of potential fragments; specific experimental data is not available. |
Chromatographic Techniques for Purity and Enantiomeric Assessment (e.g., HPLC, LC-MS, UPLC)
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography (UPLC), are essential for assessing the purity and, crucially for a chiral compound, the enantiomeric excess (ee).
For a chiral molecule like this compound, chiral HPLC is the method of choice for separating the (R) and (S) enantiomers. This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Reverse-phase HPLC with a suitable C18 column and a mobile phase, such as a mixture of acetonitrile (B52724) and water, would be appropriate for purity analysis.
Typical HPLC Parameters for Chiral Separation:
| Parameter | Typical Condition |
|---|---|
| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |
| Mobile Phase | Hexane/Isopropanol or other suitable solvent mixture |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV at a specific wavelength (e.g., 254 nm) |
Note: This is a generalized table of typical conditions; a specific validated method for this compound is not available.
Vibrational Spectroscopy (e.g., FTIR) for Functional Group Identification
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the S=O bond, C-S bond, aromatic C-H and C=C bonds, and the C-Br bond.
Expected FTIR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H stretch | 3100 - 3000 |
| Aromatic C=C stretch | 1600 - 1450 |
| S=O stretch (sulfoxide) | 1050 - 1030 |
| C-S stretch | 800 - 600 |
| C-Br stretch | 600 - 500 |
Note: This is a generalized table of expected absorption ranges; a specific experimental spectrum is not available.
Electronic Absorption Spectroscopy (UV-Vis) for Conjugated Systems
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions. Aromatic compounds like this compound exhibit characteristic UV absorption bands due to the π → π* transitions of the benzene ring. The substitution pattern on the benzene ring influences the wavelength of maximum absorption (λ_max). The presence of the bromo and methylsulfinyl groups would be expected to cause a bathochromic (red) shift compared to unsubstituted benzene.
Expected UV-Vis Absorption Data:
| Transition | Expected λ_max (nm) |
|---|---|
| π → π* (Benzene ring) | 250 - 280 |
Note: This is a generalized estimation; specific experimental data is not available.
Applications of R 1 Bromo 3 Methylsulfinyl Benzene in Advanced Organic Synthesis
Utility as a Chiral Auxiliary in Asymmetric Transformations
The sulfoxide (B87167) group is a highly effective chiral auxiliary, capable of directing the stereochemical outcome of reactions on an adjacent or nearby functional group. The significant steric difference between the oxygen atom, the methyl group, and the bromophenyl group in (R)-1-Bromo-3-(methylsulfinyl)benzene allows it to effectively shield one face of a reacting molecule, leading to highly diastereoselective bond formations. illinois.edu This d-π bonding arrangement results in a stable sp3 hybridization at the sulfur atom. illinois.edu Sulfoxides are employed in a diverse range of reaction classes where they promote the formation of highly ordered transition states through coordination with Lewis acids. illinois.edu After the desired transformation, the auxiliary can often be cleaved under relatively mild conditions. illinois.edu
Development as a Chiral Ligand in Catalysis
Beyond their role as stoichiometric auxiliaries, chiral sulfinyl compounds have been successfully developed as ligands in transition metal-catalyzed asymmetric reactions. acs.org The sulfur and oxygen atoms of the sulfoxide can act as Lewis basic sites, coordinating to a metal center and creating a chiral environment that influences the stereoselectivity of the catalytic cycle.
One notable application is in the rhodium-catalyzed conjugate addition of aryl boronic acids to α,β-unsaturated ketones. illinois.edu While the specific use of this compound as a ligand is not extensively detailed, analogous bis-sulfoxide ligands, synthesized via the Andersen procedure, have demonstrated high efficacy. illinois.edu These catalytic systems have achieved excellent yields and high enantioselectivities (ee) across numerous examples. illinois.edu The development of such ligands is crucial as it allows for the generation of chiral products in a more atom-economical, catalytic manner.
Table 1: Representative Rhodium/Bis-sulfoxide Catalyzed Conjugate Addition illinois.edu
| Reactants | Catalyst System | Product Yield | Enantiomeric Excess (ee) |
|---|---|---|---|
| Aryl Boronic Acid + α,β-Unsaturated Ketone | [{(P,R,R)-1}RhCl]₂ (1.5 mol%) | 55-99% | 66-99% |
Precursor for the Synthesis of Diverse Chiral Sulfoxide and Sulfone Derivatives
This compound serves as a versatile building block for creating a wider library of chiral sulfur-containing molecules. bldpharm.com Its structure can be readily modified at the sulfur center or the aromatic ring to produce various isomers and derivatives.
The synthesis of enantiomerically enriched sulfoxides can be achieved through several established methods. acs.orgnih.gov
(S)-1-Bromo-3-(methylsulfinyl)benzene : The synthesis of the opposite enantiomer, (S)-1-Bromo-3-(methylsulfinyl)benzene, can be accomplished using the same fundamental strategies employed for the (R)-enantiomer but starting with the opposite enantiomer of the chiral source. The Andersen method, a classical and still widely used approach, involves the reaction of a sulfinyl chloride with a chiral alcohol, such as (-)-menthol, to form a mixture of diastereomeric sulfinates. illinois.edu These diastereomers are separated by recrystallization, and subsequent nucleophilic displacement with an organometallic reagent (e.g., a Grignard reagent) proceeds with clean inversion of configuration at the sulfur atom to yield the desired enantiopure sulfoxide. illinois.edu By choosing the appropriate diastereomer, one can access either the (R) or (S) product.
1-Bromo-4-(methylsulfinyl)benzene : The synthesis of positional isomers, such as 1-bromo-4-(methylsulfinyl)benzene, follows similar principles. A common route is the stereoselective oxidation of the corresponding prochiral sulfide (B99878), 1-bromo-4-(methylthio)benzene. acs.org This approach has become a principal method for preparing chiral sulfoxides. acs.org Catalytic oxidation systems, often employing transition metals like titanium or vanadium in conjunction with a chiral ligand and an oxidant, are preferred for their efficiency. acs.org For instance, a detailed procedure for synthesizing (S)-(-)-4-Bromophenyl methyl sulfoxide has been published in Organic Syntheses, demonstrating the scalability and reliability of such methods. orgsyn.org
The sulfoxide moiety in this compound can be readily oxidized to the corresponding sulfone, 1-bromo-3-(methylsulfonyl)benzene. ontosight.ai This transformation results in the loss of chirality at the sulfur atom, as the sulfone group (—SO₂—) is achiral. The oxidation of sulfoxides is a common and high-yielding reaction in organic synthesis. acs.org The resulting aryl sulfone is a valuable synthetic intermediate, as the sulfonyl group is a strong electron-withdrawing group and a good leaving group in nucleophilic aromatic substitution reactions. ontosight.ai This derivatization makes the compound a versatile building block for pharmaceuticals and agrochemicals. ontosight.ai
Role in the Stereoselective Formation of Other Enantiomerically Pure Molecules
The methodologies developed around chiral sulfoxides are pivotal for the stereoselective synthesis of other complex molecules that may not even contain sulfur in their final structure. The sulfoxide group acts as a transient chiral controller, guiding the formation of new stereocenters before being removed.
The asymmetric oxidation of sulfides to chiral sulfoxides is a cornerstone of this methodology, with significant applications in synthesizing complex organic molecules and drug targets. illinois.edu Seminal work in this area includes modifications to the Sharpless asymmetric epoxidation protocol, adapted for sulfide oxidation by Kagan and Modena. illinois.edu
Kagan-Modena Asymmetric Sulfoxidation : In the 1980s, Kagan and Modena independently developed titanium-based catalytic systems for the enantioselective oxidation of prochiral sulfides. illinois.edu Kagan's method utilized a catalyst formed from titanium isopropoxide, diethyl tartrate (DET), and a stoichiometric amount of water with tert-butyl hydroperoxide (TBHP) as the oxidant. illinois.edu This system provided high yields and enantioselectivities, particularly for aryl alkyl sulfoxides. illinois.edu Modena's protocol similarly used a Ti(IV)/DET catalyst but with an excess of the chiral tartrate ligand. illinois.edu These methods represented a major breakthrough, providing reliable access to a wide range of enantioenriched sulfoxides that could then be used in further synthetic applications.
Table 2: Kagan's Asymmetric Oxidation of Methyl p-Tolyl Sulfide illinois.edu
| Substrate | Catalyst System | Oxidant | Yield | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Methyl p-Tolyl Sulfide | Ti(O-i-Pr)₄/DET/H₂O (1:2:1) | TBHP | 90% | 89% |
These foundational methods highlight how the creation of a single chiral sulfoxide, like this compound, is part of a broader synthetic strategy that enables the construction of a vast array of complex chiral molecules.
Future Research Directions and Challenges in Brominated Chiral Sulfoxide Chemistry
Development of More Sustainable and Environmentally Benign Synthetic Protocols
A significant challenge in chiral sulfoxide (B87167) synthesis is the reliance on stoichiometric chiral oxidants, which generate considerable waste. From a green chemistry perspective, the development of catalytic methods is highly preferred. acsgcipr.org Future research is intensely focused on creating more sustainable protocols that minimize environmental impact.
Key areas of development include:
Catalytic Oxidations: The shift from stoichiometric reagents to catalytic systems using metal complexes with chiral ligands is a primary goal. acsgcipr.org These systems use a substoichiometric amount of a chiral catalyst that is regenerated in situ, drastically reducing waste.
Benign Oxidants: Research emphasizes the use of environmentally friendly terminal oxidants. While traditional methods often use peracids, modern protocols are being designed around hydrogen peroxide (H₂O₂), or ideally, molecular oxygen (O₂) from the air, with water being the only byproduct. acsgcipr.org
Biocatalysis: The use of enzymes offers a highly sustainable route to chiral sulfoxides. Enzymes like Baeyer-Villiger monooxygenases (BVMO) can produce chiral sulfoxides with high enantiomeric excess (ee) using molecular oxygen as the oxidant. acsgcipr.org Additionally, reductive enzymes such as Msr and Dms are being explored for the kinetic resolution of racemic sulfoxides, providing an alternative green pathway to enantiopure products. acsgcipr.org
Unconventional Solvents: To further enhance the green credentials of these syntheses, researchers are investigating the use of non-traditional, environmentally benign solvents. Ionic liquids (ILs) and deep eutectic solvents (DESs) are being explored as alternative reaction media for biocatalytic sulfoxidation processes.
Exploration of Novel Catalytic Systems for Enhanced Enantioselectivity
Achieving high enantioselectivity is the central goal in the synthesis of chiral compounds. While significant progress has been made, the development of more versatile and highly selective catalysts for the asymmetric oxidation of prochiral sulfides remains a competitive area of research.
Future explorations are centered on several key strategies:
Novel Ligand Design: The performance of metal-based catalysts is critically dependent on the structure of the chiral ligand. Research is focused on designing and synthesizing new generations of ligands for metals like titanium, vanadium, iron, and ruthenium that can induce higher levels of stereocontrol. organic-chemistry.orgrsc.org
Mechanism-Inspired Catalysis: A deeper understanding of reaction mechanisms allows for the rational design of catalysts. For instance, systems that utilize non-covalent interactions, such as hydrogen bonding, to precisely orient the substrate in the catalyst's chiral pocket are being developed. Chiral manganese porphyrin complexes, for example, have been shown to achieve exquisite enantioselectivity in the oxidation of diaryl sulfides through this molecular recognition approach.
Biocatalytic Evolution: Beyond using naturally occurring enzymes, researchers are employing directed evolution and protein engineering to create bespoke biocatalysts. These engineered enzymes can be tailored to exhibit higher activity, stability, and enantioselectivity for specific non-natural substrates, including complex aryl sulfides.
Multi-catalyst Systems: The use of bienzymic systems, such as combining an oxidase and a peroxidase, can offer unique reactivity and selectivity profiles that are not achievable with single catalysts. rsc.org
Table 1: Overview of Selected Catalytic Systems for Enantioselective Sulfoxidation This table is for illustrative purposes and does not represent an exhaustive list.
| Catalyst Type | Metal/Enzyme | Typical Ligand/Cofactor | Oxidant | Typical Enantioselectivity | Reference |
| Metal Complex | Titanium (Ti) | Diethyl tartrate (DET) | Hydroperoxides | High (e.g., 91% ee) | rsc.org |
| Metal Complex | Vanadium (V) | Chiral Schiff bases | H₂O₂ | Good to Excellent (up to 99% ee) | rsc.org |
| Metal Complex | Iron (Fe) | Salan ligands | H₂O₂ | High (e.g., 92-99% ee) | organic-chemistry.org |
| Metal Complex | Ruthenium (Ru) | Salen ligands | O₂ (with light) | High | organic-chemistry.org |
| Metal Complex | Platinum (Pt) | Diphosphine complexes | H₂O₂ | Good (up to 88% ee) | rsc.org |
| Biocatalyst | CHMO | FAD | O₂ | Excellent | organic-chemistry.org |
| Biocatalyst | BVMO | FAD/NADP(H) | O₂ | High | acsgcipr.org |
Expanding the Synthetic Utility of (R)-1-Bromo-3-(methylsulfinyl)benzene in Complex Molecule Assembly
This compound is a bifunctional molecule, possessing both a stereogenic center and a handle for further chemical modification. Its structure makes it a highly versatile building block for the synthesis of complex, high-value molecules. ontosight.ai Future research aims to fully exploit this dual functionality.
The key synthetic features to be explored are:
Directed ortho-Metalation (DoM): The sulfoxide group is a powerful ortho-directing group. organic-chemistry.orgwikipedia.org Treatment with a strong base like n-butyllithium can selectively deprotonate the aromatic ring at the C2 position (ortho to the sulfinyl group), creating a potent aryllithium nucleophile. This intermediate can then be reacted with a wide array of electrophiles to install new substituents with high regioselectivity, a crucial step in building molecular complexity. wikipedia.org
Cross-Coupling Reactions: The bromine atom serves as a classic and reliable functional handle for transition-metal-catalyzed cross-coupling reactions. numberanalytics.com This allows for the formation of new carbon-carbon or carbon-heteroatom bonds. By employing palladium or nickel catalysts, the bromo-substituted ring can be coupled with various partners, such as boronic acids (Suzuki coupling), organozinc reagents (Negishi coupling), or amines (Buchwald-Hartwig amination), to assemble larger and more intricate molecular architectures. numberanalytics.comnih.gov
Sequential Functionalization: The true potential of this building block lies in the sequential application of its functionalities. For example, a synthetic route could first use the sulfoxide to direct the installation of a substituent via DoM, and then use the bromine atom in a subsequent cross-coupling reaction. This stepwise approach allows for the controlled and precise assembly of highly substituted, chiral aromatic compounds that would be difficult to access through other means.
Advanced Computational Modeling for Predictive Synthesis Design and Mechanistic Elucidation
Modern synthetic chemistry is increasingly supported by advanced computational tools that can predict reaction outcomes and provide deep mechanistic insight. For complex processes like asymmetric catalysis, computational modeling is becoming an indispensable tool for future developments.
Key applications in the context of brominated chiral sulfoxide chemistry include:
Mechanistic Studies: Techniques like Density Functional Theory (DFT) can be used to map out the entire reaction pathway for catalytic sulfoxidation. By calculating the energies of transition states and intermediates, researchers can understand how the catalyst operates and identify the specific interactions responsible for transferring chirality from the ligand to the substrate.
Understanding Enantioselectivity: Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are particularly powerful for studying complex catalytic systems. These models can be used to investigate the subtle non-covalent interactions between the substrate and the chiral catalyst in the transition state, revealing the precise origin of enantioselectivity. This understanding allows for the rational modification of ligand structures to improve stereochemical outcomes.
Predictive Catalyst Design: By modeling catalyst-substrate interactions, computational chemistry can guide the design of new, more effective chiral ligands and catalysts before they are ever synthesized in the lab. This predictive power can significantly accelerate the discovery process, reducing the time and resources spent on trial-and-error experimentation.
Structure Verification: Computational methods are also used to verify the structure and absolute configuration of newly synthesized chiral molecules. For example, by comparing experimentally measured NMR chemical shifts with those calculated using DFT, the stereochemistry of complex diastereomers can be confidently assigned.
By integrating these advanced computational approaches, future research will move towards a more predictive and design-oriented paradigm in the synthesis of chiral sulfoxides and their application in constructing complex molecules.
Q & A
Basic: What synthetic routes are recommended for preparing enantiopure (R)-1-bromo-3-(methylsulfinyl)benzene with high enantiomeric excess (ee)?
Answer:
The synthesis typically involves asymmetric oxidation of the corresponding sulfide precursor. A validated method includes:
Sulfide precursor preparation : React 3-bromophenyl methyl sulfide with a chiral oxidizing agent (e.g., Ti(OiPr)₄/(R,R)-diethyl tartrate system) to induce stereoselectivity.
Oxidation optimization : Use tert-butyl hydroperoxide (TBHP) as the oxidizing agent under anhydrous conditions at –20°C to minimize racemization.
Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water (9:1) to achieve >99% ee. Chiral HPLC (Chiralpak IA column, hexane/isopropanol 90:10) confirms enantiopurity .
Basic: How is the absolute configuration of the sulfinyl group in this compound confirmed experimentally?
Answer:
The (R)-configuration is determined via:
X-ray crystallography : Single-crystal analysis using SHELXL (for refinement) and ORTEP-III (for visualization) confirms spatial arrangement. Key metrics include C–S–O bond angles (106–108°) and anisotropic displacement parameters .
Circular dichroism (CD) : Compare experimental CD spectra with density functional theory (DFT)-calculated spectra. A positive Cotton effect near 240 nm correlates with the (R)-configuration .
Advanced: What strategies mitigate racemization during functionalization reactions of this compound?
Answer:
Racemization risks arise during nucleophilic substitutions or Pd-catalyzed couplings. Mitigation approaches include:
Low-temperature protocols : Conduct reactions below –10°C to suppress sulfinyl group inversion.
Steric shielding : Use bulky ligands (e.g., SPhos or XPhos in Suzuki-Miyaura couplings) to protect the chiral center.
Kinetic resolution : Employ enzymes (e.g., lipases) or chiral auxiliaries to selectively react one enantiomer.
Real-time monitoring : Track ee via inline chiral HPLC or polarimetry during reaction progression .
Advanced: How does the sulfinyl group influence the electronic and steric properties of this compound in cross-coupling reactions?
Answer:
The sulfinyl group:
Activates the aromatic ring : The electron-withdrawing sulfinyl group enhances electrophilicity at the para-bromo position, accelerating oxidative addition in Pd-catalyzed reactions (e.g., Buchwald-Hartwig amination).
Directs regioselectivity : Steric hindrance from the methylsulfinyl group favors coupling at the less-hindered ortho position in Ullmann-type reactions.
Modulates stereoelectronic effects : DFT studies show the sulfinyl oxygen stabilizes transition states via dipole-dipole interactions, reducing activation energy by ~5 kcal/mol in SNAr reactions .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
Essential techniques include:
¹H/¹³C NMR : Identify protons adjacent to sulfinyl (δ 2.5–3.0 ppm) and bromine (deshielded aromatic protons at δ 7.4–7.8 ppm).
High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 234.9612 (calculated for C₇H₇BrOS⁺).
Polarimetry : Measure specific rotation ([α]D²⁵ = +32.5° in CHCl₃) to verify enantiopurity.
Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition onset: 180°C) .
Advanced: What mechanistic insights explain the sulfinyl group’s role in asymmetric catalysis using this compound?
Answer:
In catalytic systems (e.g., asymmetric aldol reactions), the sulfinyl group:
Acts as a chiral director : Coordinates to Lewis acids (e.g., TiCl₄), creating a rigid transition state that enforces facial selectivity.
Enhances acidity : The α-proton to sulfinyl becomes more acidic (pKa ~12 vs. ~16 for non-sulfinyl analogs), enabling deprotonation at milder conditions.
Modulates enantioselectivity : Steric bulk of the methylsulfinyl group disfavors competing pathways, achieving up to 95% ee in aldol adducts. Kinetic isotope effects (KIE = 3.2) confirm rate-determining proton transfer .
Basic: How should this compound be stored to prevent degradation?
Answer:
Storage conditions : Keep under argon in amber glass vials at –20°C to prevent oxidation or light-induced racemization.
Solvent compatibility : Avoid DMSO or DMF; use anhydrous THF or dichloromethane for solutions.
Stability monitoring : Perform monthly chiral HPLC checks; discard if ee drops below 98% .
Advanced: What are the applications of this compound in synthesizing bioactive molecules?
Answer:
This compound is a key chiral building block for:
Anticancer agents : Synthesize sulfoxide-containing kinase inhibitors (e.g., analogs of vemurafenib) via Suzuki-Miyaura coupling.
Antiviral prodrugs : Introduce stereospecific sulfinyl motifs into nucleoside analogs (e.g., sofosbuvir derivatives).
Ligands for asymmetric catalysis : Derive phosphine-sulfoxide ligands (e.g., XuPhos) for enantioselective hydrogenation .
Advanced: How do computational methods (e.g., DFT) aid in predicting the reactivity of this compound?
Answer:
DFT calculations (B3LYP/6-311+G(d,p)):
Predict regioselectivity : Calculate Fukui indices (f⁻ = 0.12 for C-Br vs. f⁻ = 0.08 for C-S) to identify nucleophilic attack sites.
Model transition states : Visualize intermediates in SN2 pathways (activation energy: 18.3 kcal/mol).
Optimize reaction conditions : Screen solvents (dielectric constants) and temperatures using Gibbs free energy profiles .
Advanced: What contradictions exist in the literature regarding the compound’s spectroscopic data or reactivity?
Answer:
Discrepancies include:
¹³C NMR shifts : Reported δ 43.2 ppm (C-S) in DMSO-d₆ vs. δ 41.8 ppm in CDCl₃ due to solvent polarity effects.
Reaction yields : Pd(OAc)₂/XPhos gives 85% yield in one study vs. 72% in another, attributed to trace moisture levels.
Enantioselectivity : Conflicting reports on ee retention (>99% vs. 97%) under identical conditions suggest batch-to-batch variability in starting materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
